N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrazine and an α-haloketone.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazo[1,2-a]pyrazine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent and other antimicrobial activities.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Studied for its wide range of applications in medicinal chemistry.
Uniqueness
N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications.
Properties
CAS No. |
787591-06-4 |
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Molecular Formula |
C14H11F3N4O |
Molecular Weight |
308.26 g/mol |
IUPAC Name |
N-methyl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)22-14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
MSLBNPDZXJBGDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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